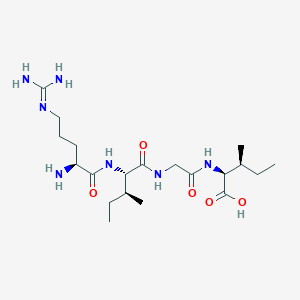
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine is a complex organic compound with a unique structure that includes multiple amino acid residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.
Substitution: This reaction can replace one functional group with another, often used in modifying the peptide for specific applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a building block for more complex molecules and as a model compound for studying peptide chemistry.
Biology: Studied for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propiedades
Número CAS |
918661-95-7 |
|---|---|
Fórmula molecular |
C20H39N7O5 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H39N7O5/c1-5-11(3)15(27-17(29)13(21)8-7-9-24-20(22)23)18(30)25-10-14(28)26-16(19(31)32)12(4)6-2/h11-13,15-16H,5-10,21H2,1-4H3,(H,25,30)(H,26,28)(H,27,29)(H,31,32)(H4,22,23,24)/t11-,12-,13-,15-,16-/m0/s1 |
Clave InChI |
OHQRPASWTJHAMT-IICXDKKESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


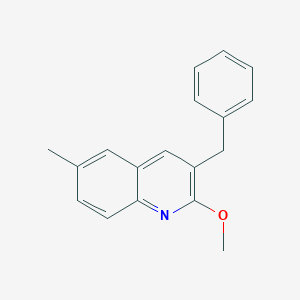

![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)
![3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12621808.png)
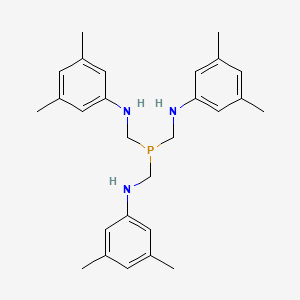
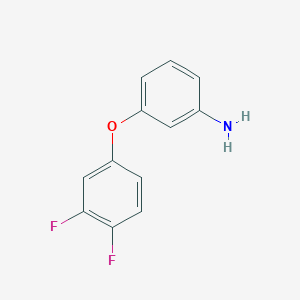

![4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B12621845.png)

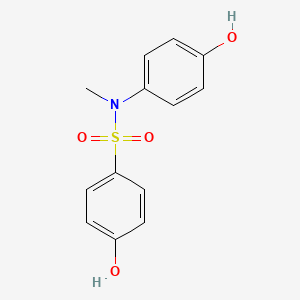
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)

![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
